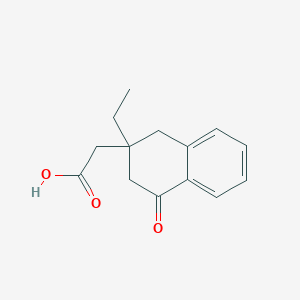

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Description

Nomenclature and Chemical Identity

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is systematically identified through multiple nomenclature systems that reflect its complex structural architecture. The compound carries the Chemical Abstracts Service registry number 861355-13-7 and maintains the International Union of Pure and Applied Chemistry designation as 2-(2-ethyl-4-oxo-1,3-dihydronaphthalen-2-yl)acetic acid. This nomenclature precisely describes the positioning of functional groups within the tetrahydronaphthalene core structure, with the ethyl substituent and acetic acid moiety both attached to the second carbon of the reduced naphthalene ring system.

The molecular formula C14H16O3 encompasses fourteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, distributed across the bicyclic aromatic framework and attached functional groups. The compound's molecular weight of 232.28 daltons places it within the intermediate molecular weight range typical of pharmaceutical intermediates and bioactive small molecules. The Standard International Chemical Identifier provides unambiguous structural representation as InChI=1S/C14H16O3/c1-2-14(9-13(16)17)7-10-5-3-4-6-11(10)12(15)8-14/h3-6H,2,7-9H2,1H3,(H,16,17), while the corresponding InChI Key LLANIAVLHAHRGR-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.28 g/mol |

| Chemical Abstracts Service Number | 861355-13-7 |

| MDL Number | MFCD28139548 |

| PubChem CID | 91647743 |

Historical Context of Tetrahydronaphthalene Derivatives

The development of tetrahydronaphthalene derivatives traces back to pioneering work in the late nineteenth century, when researchers first began exploring the chemical modification of naphthalene through selective hydrogenation and functionalization reactions. The foundational understanding of 2-tetralone was established by Eugen Bamberger and Wilhelm Lodter in 1893, who successfully obtained this compound through dehydrohalogenation of 3-chloro-2-tetralol using hot alkali conditions. This early work established critical precedents for the synthesis and manipulation of tetrahydronaphthalene ring systems that would later inform the development of more complex derivatives.

The historical progression of tetrahydronaphthalene chemistry accelerated significantly during the twentieth century, as researchers recognized the potential of these bicyclic systems as pharmaceutical intermediates and bioactive compounds. The emergence of 1-tetralone as a key synthetic building block demonstrated the versatility of these structures, with applications ranging from agricultural agents to pharmaceutical compounds. The carbon skeleton of 1-tetralone appears naturally in various plant-derived compounds, including Aristelegone A, a 4,7-dimethyl-6-methoxy-1-tetralone derivative found in Aristolochiaceae family plants used in traditional Chinese medicine.

The synthetic methodology for tetrahydronaphthalene derivatives evolved through the development of Friedel-Crafts acylation reactions, which enabled the construction of complex ring systems through intramolecular cyclization processes. These advances provided the foundation for synthesizing substituted tetrahydronaphthalenes with precisely positioned functional groups, ultimately leading to the development of compounds like this compound. The industrial importance of these synthetic routes has been demonstrated through their implementation in large-scale manufacturing processes for pharmaceutical and chemical intermediates.

Structural Classification and Relationship to α-Tetralones

This compound belongs to the α-tetralone structural class, characterized by the presence of a ketone functional group at the first position of the tetrahydronaphthalene ring system. α-Tetralone itself represents a bicyclic aromatic hydrocarbon and ketone that can be conceptualized as a benzo-fused cyclohexanone, appearing as a colorless oil with distinctive aromatic properties. The structural relationship between this compound and α-tetralone demonstrates the versatility of the tetrahydronaphthalene scaffold for chemical modification and functional group incorporation.

The α-tetralone framework provides a rigid bicyclic structure that constrains molecular conformation while simultaneously offering multiple sites for chemical functionalization. In the case of this compound, the basic α-tetralone structure has been modified through the introduction of an ethyl substituent and an acetic acid moiety at the second carbon position. This substitution pattern creates a quaternary carbon center that significantly influences the compound's chemical properties and biological activity profile.

Contemporary research has revealed that tetralone derivatives, particularly those with substitutions at the α-position, demonstrate enhanced potency in various biological applications compared to their tetrahydronaphthalene counterparts. The presence of electron-donating groups such as ethyl substitutions at the α-position has been shown to significantly improve enzyme potency, with compounds bearing such modifications displaying superior biological activity profiles. The structural classification of this compound within the tetralone family positions it as a representative member of a chemically and biologically significant class of organic molecules.

| Structural Feature | Description |

|---|---|

| Core Framework | α-Tetralone (1-oxo-1,2,3,4-tetrahydronaphthalene) |

| Substitution Pattern | 2-Ethyl and 2-acetic acid substituents |

| Ring System | Bicyclic aromatic (naphthalene-derived) |

| Functional Groups | Ketone (position 4) and carboxylic acid |

| Stereochemistry | Quaternary carbon at position 2 |

Theoretical Significance in Organic Chemistry

The theoretical significance of this compound extends beyond its immediate structural properties to encompass fundamental principles of organic chemistry, including conformational analysis, electronic effects, and reactivity patterns. The compound exemplifies the concept of structural rigidity imposed by bicyclic systems, where the fused ring architecture constrains molecular flexibility and creates defined three-dimensional arrangements that influence both chemical reactivity and biological activity. This structural constraint represents a key design principle in medicinal chemistry, where molecular rigidity often correlates with enhanced selectivity and potency in biological systems.

The electronic properties of this compound derive from the interaction between the aromatic naphthalene system and the electron-withdrawing ketone functional group, creating a complex electronic environment that influences both nucleophilic and electrophilic reaction pathways. The α-methylene group adjacent to the ketone functionality demonstrates particular reactivity, as evidenced by its susceptibility to various chemical transformations including condensation reactions, alkylation processes, and reduction procedures. This reactivity pattern reflects fundamental carbonyl chemistry principles while highlighting the unique electronic environment created by the bicyclic aromatic framework.

The presence of both ketone and carboxylic acid functional groups within the same molecular framework creates opportunities for diverse chemical transformations and biological interactions. The ketone functionality can undergo reduction to secondary alcohols, participate in condensation reactions, or serve as an electrophilic center for nucleophilic attack. Simultaneously, the carboxylic acid moiety provides sites for esterification, amidation, and salt formation, expanding the compound's utility as a synthetic intermediate and potential pharmaceutical candidate. This multifunctional character exemplifies modern approaches to drug design, where multiple pharmacophores are incorporated into rigid molecular scaffolds to achieve enhanced biological activity and selectivity.

| Theoretical Aspect | Significance |

|---|---|

| Conformational Rigidity | Constrained by bicyclic framework |

| Electronic Effects | Aromatic-ketone conjugation |

| Reactivity Centers | α-Methylene and carboxylic acid groups |

| Synthetic Versatility | Multiple functional group transformations |

| Structure-Activity Relationships | Defined three-dimensional pharmacophore |

Properties

IUPAC Name |

2-(2-ethyl-4-oxo-1,3-dihydronaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-14(9-13(16)17)7-10-5-3-4-6-11(10)12(15)8-14/h3-6H,2,7-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLANIAVLHAHRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C(=O)C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and subsequent acylation to introduce the acetic acid moiety. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group present in the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial properties. Studies have shown that 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and its analogs can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting cytokine production or affecting signaling pathways within immune cells.

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound to evaluate their biological activity. The results demonstrated that certain modifications enhanced both antimicrobial and anti-inflammatory properties significantly compared to the parent compound.

Polymer Chemistry

In material science, this compound is utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Nanocomposites

Research has explored the use of this compound in creating nanocomposites with enhanced electrical and thermal properties. By integrating it into polymeric structures with nanoparticles (e.g., carbon nanotubes), researchers have achieved materials suitable for advanced electronic applications.

Bioremediation

The compound has been studied for its potential in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing bioremediation agents that can degrade harmful substances in contaminated environments.

Case Study: Pollutant Interaction

A study investigated the interaction between this compound and heavy metals in wastewater treatment. The findings suggested that this compound could effectively chelate heavy metals, thereby facilitating their removal from aqueous solutions.

Mechanism of Action

The mechanism by which 2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 861355-13-7

- Molecular Formula : C₁₄H₁₆O₃

- Molecular Weight : 232.28 g/mol

- Structure : Features a tetrahydronaphthalene (tetralin) core with an ethyl group and a ketone at position 4, linked to an acetic acid moiety .

- Physical Properties : Oily consistency; stable at room temperature .

- Applications: Potential use in pharmaceuticals or as a synthetic intermediate due to its carboxylic acid functionality and lipophilic tetrahydronaphthalene backbone .

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The compound’s key structural elements (tetralin core, ethyl group, 4-ketone, and acetic acid) differentiate it from analogues. Below is a comparative analysis:

Biological Activity

2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a compound of interest due to its potential therapeutic applications. Its structure, characterized by a tetrahydronaphthalene moiety, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This molecular formula indicates the presence of a tetrahydronaphthalene core with an acetic acid functional group.

1. Aldose Reductase Inhibition

Recent studies have highlighted the potential of compounds related to tetrahydronaphthalene derivatives in inhibiting aldose reductase (ALR), an enzyme implicated in diabetic complications. The structure of this compound allows for interaction with the active site of ALR, similar to other potent inhibitors like epalrestat.

Key Findings:

- Inhibition Potency : The compound exhibited submicromolar IC50 values against ALR2.

- Mechanism : Molecular docking studies suggest crucial interactions with residues such as His110 and Tyr48 in the enzyme's active site.

2. Anticancer Activity

Compounds derived from tetrahydronaphthalene structures have shown promise in cancer research. For instance, derivatives have been tested against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of structurally similar compounds on HepG2 liver cancer cells. While specific data for this compound was not available, its structural analogs demonstrated significant antiproliferative activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Ethyl group at position 2 | Enhances lipophilicity and cellular uptake |

| Oxo group at position 4 | Critical for enzyme inhibition |

| Acetic acid substituent | Increases solubility and bioavailability |

These modifications can lead to variations in potency and selectivity against targeted enzymes or receptors.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

-

Antidiabetic Properties : Inhibition of ALR has been linked to reduced complications in diabetic models.

- Study Reference : PubMed demonstrated the efficacy of related compounds as aldose reductase inhibitors.

-

Cytotoxicity Studies : Research on related tetrahydronaphthalene derivatives indicated significant cytotoxicity towards various cancer cell lines.

- Findings : Compounds showed IC50 values comparable to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(2-ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid?

- Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions. For analogous tetrahydronaphthalene derivatives, refluxing with sodium in ethanol followed by alkylation with ethyl bromoacetate has been employed to achieve regioselective functionalization . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of intermediates (e.g., arylidene-amino precursors) can improve yields. Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) enhances purity .

Q. How can structural elucidation of this compound be performed with high confidence?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex stereochemistry in tetrahydronaphthalene derivatives. Key parameters include data-to-parameter ratios > 15 and R-factors < 0.05 for reliable refinement . Complementary techniques like H/C NMR (e.g., aromatic proton shifts at δ 7.1–7.7 ppm for naphthalene systems) and high-resolution mass spectrometry (HRMS) validate molecular composition .

Q. What analytical methods are critical for assessing purity and stability?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<1% area).

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C indicating robustness for storage .

- Karl Fischer Titration : Measures residual moisture (<0.5% w/w), critical for hygroscopic derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing tetrahydronaphthalene derivatives be addressed?

- Methodological Answer : Stereocontrol often requires chiral catalysts or auxiliaries. For example, Lewis acids like AlCl facilitate stereoselective Diels-Alder reactions in related systems, yielding trans-isomers with >90% diastereomeric excess (de) . Dynamic NMR experiments (VT-NMR) can monitor epimerization risks, while chiral stationary-phase HPLC (e.g., Chiralpak IA) resolves enantiomers .

Q. What computational approaches aid in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict logP values (e.g., 2.8–3.5 for similar acids) to estimate membrane permeability .

- Density Functional Theory (DFT) : Calculates pKa (~3.5–4.0 for carboxylic acid groups) to guide salt formation strategies for improved solubility .

- ADMET Predictors : Tools like SwissADME assess CYP450 metabolism risks (e.g., CYP3A4 inhibition potential) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism). For example:

- NMR vs. SC-XRD : If NMR suggests axial chirality but XRD shows planar conformation, variable-temperature (VT) NMR can detect conformational flexibility .

- IR Absorptions : A carbonyl stretch at ~1700 cm may shift due to crystal packing effects, validated via Hirshfeld surface analysis in CrystalExplorer .

Key Research Challenges and Solutions

- Challenge : Low yields in alkylation steps due to steric hindrance.

- Solution : Use bulky bases (e.g., DBU) to deprotonate hindered positions, improving nucleophilicity .

- Challenge : Oxidative degradation during storage.

- Solution : Store under inert gas (N) with antioxidant additives (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.